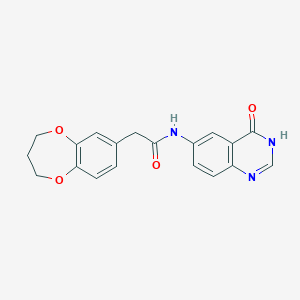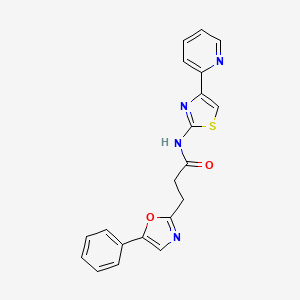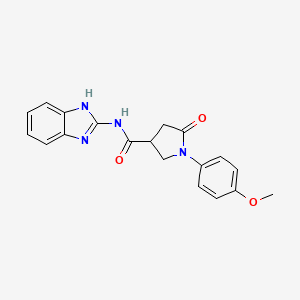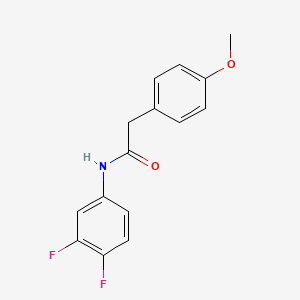![molecular formula C25H21N3O4 B11021957 N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021957.png)
N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with the following chemical formula:
C23H24N4O3S2
. It belongs to the class of isoindole derivatives and exhibits intriguing properties due to its unique structural features.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key transformations:
Acetylation: Starting from aniline, acetylation of the amino group yields N-acetylaniline.
Condensation: N-acetylaniline reacts with an appropriate aldehyde (such as benzaldehyde) to form the isoindole core.
Oxidation: The isoindole intermediate undergoes oxidation to introduce the carbonyl groups.
Sulfonation: Finally, sulfonation at specific positions leads to the desired compound.
Reaction Conditions: The specific reaction conditions, reagents, and catalysts used in each step depend on the synthetic route chosen. Researchers have explored various variations to optimize yield and purity.
Industrial Production: While industrial-scale production methods are proprietary, laboratories typically adapt the synthetic routes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide participates in several chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Substitution: Substituents can be introduced at different positions.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
Common Reagents: Common reagents include oxidizing agents (such as potassium permanganate), Lewis acids, and nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation typically leads to carboxylic acid derivatives, while substitution may yield various functionalized isoindole compounds.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its unique structure inspires novel materials.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely modulates specific cellular pathways, affecting biological processes.
Comparison with Similar Compounds
While N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is distinctive, similar isoindole derivatives include :
- N-[4-(acetylamino)phenyl]-2-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(acetylamino)phenyl]-2-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
These compounds share structural motifs but exhibit distinct properties. Researchers continue to explore their applications and mechanisms.
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-16(29)26-19-8-5-9-20(15-19)27-23(30)18-10-11-21-22(14-18)25(32)28(24(21)31)13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
AQHJIEWCXMSADI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11021887.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-alanine](/img/structure/B11021893.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11021898.png)
![N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021906.png)
![2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B11021909.png)
![(4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11021910.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11021926.png)




![N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11021964.png)
